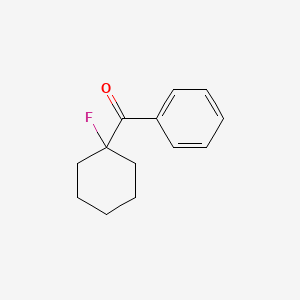

(1-Fluorocyclohexyl)(phenyl)methanone

Description

Contextual Importance of α-Fluorinated Carbonyl Compounds

α-Fluorinated carbonyl compounds are organic molecules that feature a fluorine atom attached to the carbon atom adjacent to a carbonyl group. The high electronegativity of fluorine significantly influences the chemical reactivity of the entire molecule. This substitution can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the presence of a fluorine atom can modulate the acidity of the α-protons and influence the conformational preferences of the molecule.

These unique properties make α-fluoroketones valuable intermediates in the synthesis of a wide array of more complex fluorine-containing molecules. chembuyersguide.com They serve as precursors to β-fluoroamines, β-fluoroalcohols, and other fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The synthesis of α-fluorinated carbonyl compounds has been a subject of intensive research. Historically, methods often relied on harsh or hazardous fluorinating agents. However, the development of modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has provided milder and more selective routes to these valuable compounds. nih.gov These reagents allow for the direct fluorination of enolates, enol ethers, or enamines, providing access to a diverse range of α-fluoroketones under controlled conditions. organic-chemistry.org Additionally, nucleophilic fluorination strategies have also been developed, further expanding the synthetic chemist's toolkit.

Overview of the (1-Fluorocyclohexyl)(phenyl)methanone Structural Motif

This compound is a specific example of an α-fluoroketone. Its structure consists of a cyclohexyl ring and a phenyl ring attached to a central carbonyl group. The fluorine atom is located at the tertiary α-carbon of the cyclohexyl ring, the carbon atom directly bonded to the carbonyl group.

The presence of the fluorine atom at a tertiary carbon introduces a stereocenter, meaning that the molecule can exist as a pair of enantiomers. The specific three-dimensional arrangement of the atoms can have a significant impact on the molecule's properties and its interactions with other chiral molecules.

The synthesis of this compound can be envisioned through the α-fluorination of its non-fluorinated precursor, cyclohexyl phenyl ketone. This reaction would typically involve the generation of an enolate from cyclohexyl phenyl ketone, followed by quenching with an electrophilic fluorine source. The choice of reaction conditions, including the base, solvent, and fluorinating agent, would be crucial for achieving high yield and selectivity.

Below are data tables detailing the properties of this compound and its precursor, cyclohexyl phenyl ketone.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅FO echemi.com |

| IUPAC Name | This compound |

| CAS Number | 71057-11-9 echemi.comchemicalbook.comchemblink.comchem960.com |

| Molecular Weight | 206.26 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |

Table 2: Properties of Cyclohexyl phenyl ketone

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O nih.govsigmaaldrich.comnist.gov |

| IUPAC Name | Cyclohexyl(phenyl)methanone nih.gov |

| CAS Number | 712-50-5 nih.govsigmaaldrich.com |

| Molecular Weight | 188.27 g/mol sigmaaldrich.com |

| Melting Point | 55-57 °C sigmaaldrich.com |

| Boiling Point | 113 °C at 760 mmHg (closed cup) sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

71057-11-9 |

|---|---|

Molecular Formula |

C13H15FO |

Molecular Weight |

206.26 g/mol |

IUPAC Name |

(1-fluorocyclohexyl)-phenylmethanone |

InChI |

InChI=1S/C13H15FO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

TVBPLLGHEVBNHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)C2=CC=CC=C2)F |

Origin of Product |

United States |

Mechanistic Investigations of C F Bond Formation and Functionalization in α Fluoroketones

Elucidation of Fluorination Reaction Mechanisms

The precise installation of a fluorine atom at the α-position to a carbonyl group is a significant challenge in synthetic chemistry. Various mechanistic pathways have been explored to achieve this transformation efficiently and selectively.

Single-Electron Transfer (SET) Processes

A prominent pathway for the formation of α-fluoroketones involves single-electron transfer (SET) mechanisms. numberanalytics.comnumberanalytics.com This process typically begins with the transfer of a single electron from a donor to an acceptor, generating reactive radical ion intermediates. numberanalytics.comnumberanalytics.com In the context of α-fluoroketone synthesis, vinyl azides have been identified as effective precursors. An efficient and mild fluorination of vinyl azides using an electrophilic fluorine source like Selectfluor proceeds via an SET mechanism, followed by a fluorine atom transfer, to yield the corresponding α-fluoroketone. organic-chemistry.org This transition-metal-free method exhibits excellent functional group tolerance. organic-chemistry.org Isotopic labeling studies have confirmed that the oxygen atom in the resulting ketone originates from water added to the reaction. organic-chemistry.org

The general mechanism involves the initiation of a donor-acceptor complex, electron transfer to form radical ions, propagation of the radical chain, and termination. numberanalytics.com The efficiency of SET processes is influenced by factors such as the redox potentials of the donor and acceptor, the solvent, and the presence of any catalysts. numberanalytics.com

Iridium-Hydride Intermediate Pathways

Transition metal catalysis, particularly involving iridium, offers another sophisticated route to α-fluoroketones. Iridium complexes can catalyze the isomerization of allylic alcohols into enolates or enols. organic-chemistry.org These intermediates can then be trapped by an electrophilic fluorine source, such as Selectfluor, present in the reaction medium to produce α-fluoro ketones. organic-chemistry.org

More complex mechanistic cycles involving iridium have been studied, highlighting the role of iridium-hydride species. For instance, in the β-C-H alkenylation of ketones, mechanistic studies have revealed a pathway involving ketone α,β-desaturation, followed by an iridium-hydride-mediated alkyne insertion and subsequent conjugate addition. nih.gov While this specific reaction doesn't produce a fluoroketone, it demonstrates the feasibility of iridium-hydride intermediates in ketone functionalization. nih.gov In other contexts, the oxidation of iridium dihydride complexes has been explored, leading to a net hydride loss and the formation of a reactive cationic intermediate that can be trapped by nucleophiles. researchwithnj.comresearchgate.net Such fundamental steps are crucial for designing catalytic cycles where an iridium-hydride might be involved in the fluorination process.

Electrophilic Fluorination Preceding Decarboxylation

Decarboxylative fluorination represents a powerful strategy for converting readily available carboxylic acids into fluorinated compounds. nih.gov This approach is particularly relevant for synthesizing α-fluoroketones like (1-Fluorocyclohexyl)(phenyl)methanone from their corresponding β-keto carboxylic acid precursors. A study demonstrated that the decarboxylative fluorination of tertiary β-keto carboxylic acids with an electrophilic fluorinating reagent can proceed smoothly to give α-fluoroketones in very good yields without the need for a catalyst or base. organic-chemistry.org

Another prominent method involves visible light-promoted photoredox catalysis, which allows for the direct conversion of aliphatic carboxylic acids to alkyl fluorides. nih.govorganic-chemistry.org The mechanism is believed to proceed through an oxidative quenching pathway where the photocatalyst is first excited by light. nih.govprinceton.edu This excited catalyst is then reduced by the fluorinating agent, Selectfluor, initiating the photoredox cycle. princeton.edu The oxidized catalyst then facilitates the oxidation of the carboxylate, which undergoes rapid decarboxylation (CO₂ extrusion) to form a carbon-centered radical. nih.govorganic-chemistry.org This radical is subsequently trapped by a fluorine atom from a reagent like Selectfluor to form the C-F bond. nih.govorganic-chemistry.org This method is noted for its operational simplicity and broad substrate scope, including unactivated primary, secondary, and tertiary carboxylic acids. nih.govrsc.orggoogle.com

A mechanistic study involving a cesium carbonate-mediated decarboxylative fluorination of β-ketoacids with N-Fluorobenzenesulfonimide (NFSI) indicated that the reaction proceeds through an initial electrophilic fluorination of the enolate, followed by decarboxylation to yield the α-fluoroketone. researchgate.net

Table 1: Decarboxylative Fluorination of Various Aliphatic Carboxylic Acids via Photoredox Catalysis nih.gov Reaction Conditions: Carboxylic acid (0.25 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol %), Na₂HPO₄ (2 equiv), Selectfluor (1.5 equiv), CH₃CN/H₂O (3:1), blue LED irradiation, room temperature, 12 h.

| Substrate (Carboxylic Acid) | Product (Alkyl Fluoride) | Yield (%) |

|---|---|---|

| N-Boc-piperidine-4-carboxylic acid | 4-Fluoro-N-Boc-piperidine | 90 |

| 1-Adamantanecarboxylic acid | 1-Fluoroadamantane | 91 |

| Cyclohexanecarboxylic acid | Fluorocyclohexane | 70 |

| Phenylacetic acid | Benzyl fluoride (B91410) | 78 |

| 3-Phenylpropionic acid | (2-Fluoroethyl)benzene | 83 |

Cooperative Catalysis in Fluorination Reactions

The concept of cooperative or dual catalysis, where two distinct catalytic cycles work in tandem, has emerged as a powerful strategy for challenging transformations. A notable example is the asymmetric fluorination of α-branched cyclohexanones to generate quaternary fluorine stereocenters. acs.org This was achieved through the combination of chiral anion phase-transfer catalysis and enamine catalysis. acs.org

In this system, a chiral phosphoric acid catalyst activates the electrophilic fluorinating agent (Selectfluor) by transporting it from the solid phase into the organic phase as a chiral ion pair. Simultaneously, a protected amino acid acts as an enamine catalyst, activating the ketone substrate. When both catalytic cycles operate in a matched fashion, high enantioselectivities can be achieved. acs.org This dual catalysis approach successfully addresses α-branched ketones, which are typically unreactive under standard enamine catalysis conditions. acs.org Another dual catalysis system combines a chiral nucleophile with a transition metal-based Lewis acid to activate acid chlorides, which are then fluorinated using N-fluorodibenzenesulfonimide (NFSI). acs.org

Polar-Radical-Polar Crossover Mechanisms

Radical-polar crossover (RPC) reactions offer a unique pathway for constructing complex molecules by merging radical and polar reaction steps within a single transformation. core.ac.uk The process generally involves the formation of a radical intermediate, which then undergoes a single-electron transfer (SET) to become a polar intermediate (cation or anion). core.ac.uk This polar species can then engage in further polar reactivity. core.ac.uk

In the context of C-F bond formation, photoredox catalysis can facilitate a three-component reductive radical-polar crossover reaction. researchgate.net This allows for the generation of fluorinated carbon-centered radicals that can be intercepted to build molecular complexity in one synthetic operation, highlighting the potential of RPC strategies in organofluorine chemistry. researchgate.net

C-F Bond Activation and Functionalization Studies

While forming the C-F bond is crucial, understanding its cleavage and functionalization is equally important for the synthetic utility of α-fluoroketones. The C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. baranlab.orgresearchgate.net However, under appropriate conditions, this inert bond can be selectively cleaved and transformed. researchgate.net

The functionalization of C-F bonds often relies on transition metal catalysis or biocatalysis. For instance, the reactivity of α-fluoroketones with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes like transaminases has been explored. whiterose.ac.uk These enzymes were found to exhibit promiscuous hydrodefluorinase activity, cleaving the C-F bond in various α-fluoroketones to yield the corresponding defluorinated ketones with high conversion under mild, aqueous conditions. whiterose.ac.uk This biocatalytic hydrodefluorination can be chemo-, regio-, and stereoselective. whiterose.ac.uk

In organometallic chemistry, late transition metals are known to mediate C-F activation. The process can be facilitated by several factors, including the use of fluorophilic activators, the release of steric strain, and the formation of stable metallacycles. researchgate.netescholarship.org For example, iridium complexes, in cooperation with a Lewis acid like TMSOTf, have been shown to catalyze the enantioselective desymmetrization of difluoromethylene groups via C-F bond activation. escholarship.org While direct studies on the C-F functionalization of this compound are not widely reported, these examples with related α-fluorocarbonyl systems provide a foundational understanding of the potential reaction pathways for its transformation into other valuable chemical entities. whiterose.ac.ukescholarship.org

Transition Metal-Mediated C-F Bond Activation

The activation of the robust C-F bond in α-fluoroketones often requires the intervention of transition metals. nih.govresearchgate.net These metals can facilitate the cleavage of the C-F bond through various mechanisms, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Commonly implicated transition metals in the activation of C-F bonds include nickel and palladium. nih.govnih.govmdpi.com Nickel catalysts, often in a low-valent state and supported by electron-rich ligands, are particularly effective. nih.govnih.gov The mechanism can proceed through several pathways. One proposed pathway involves the oxidative addition of the C-F bond to the metal center. However, due to the high bond dissociation energy of the C-F bond, this step can be energetically demanding. nih.gov

Another significant mechanism is α-fluorine elimination from an organometallic intermediate. nih.gov This process is often preceded by the formation of a carbon-metal bond at a position alpha to the fluorine atom. The presence of the carbonyl group in α-fluoroketones can play a crucial role in facilitating the initial interaction with the metal catalyst. For instance, palladium-catalyzed cross-coupling reactions of α-fluoroketones have been developed, where the mechanism is believed to involve the formation of a palladium enolate, followed by subsequent reductive elimination. In some cases, a palladium carbene migratory insertion mechanism has also been proposed for the functionalization of C-F bonds. rsc.org

Furthermore, bimetallic systems, such as those involving palladium and magnesium, have been shown to cooperatively activate C-F bonds, lowering the energy barrier for oxidative addition. nih.gov While much of this research has focused on fluoroarenes, the principles can be extended to activated C-F bonds in compounds like α-fluoroketones.

Transition-Metal-Free C-F Bond Activation

While transition metals are powerful tools, there is a growing interest in developing transition-metal-free methods for C-F bond activation to enhance the sustainability and reduce the cost of chemical synthesis. tib.euresearchgate.netnih.gov

Lewis Acid-Mediated Activation: Lewis acids can activate the C-F bond by coordinating to the fluorine atom, which increases the electrophilicity of the adjacent carbon and facilitates nucleophilic attack. tib.euresearchgate.net This strategy can lead to the displacement of the fluoride ion by a suitable nucleophile. The interaction is essentially an abstraction or partial abstraction of the fluoride.

Photochemical Activation: Visible light photoredox catalysis has emerged as a mild and efficient strategy for C-F bond activation. rsc.orgrsc.org In this approach, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the α-fluoroketone. researchgate.net This can lead to the formation of a radical anion, which can then fragment to release a fluoride ion and generate a carbon-centered radical. This radical intermediate can then be trapped by a variety of radical acceptors to form new bonds. researchgate.netresearchgate.netnih.govnih.govnih.gov This method allows for the functionalization of C-F bonds under exceptionally mild conditions.

Biocatalytic and Radical-Based Methods: Enzymes, particularly those from the transaminase family, have demonstrated the ability to mediate the hydrodefluorination of α-fluoroketones. whiterose.ac.uk This biocatalytic approach operates under mild, aqueous conditions and shows high chemoselectivity, reducing the C-F bond in preference to the carbonyl group. whiterose.ac.uk The mechanism involves the formation of an imine intermediate with the enzyme's pyridoxal phosphate (PLP) cofactor, followed by elimination of hydrogen fluoride. Additionally, radical initiators can be used to generate radical intermediates that promote the cleavage of the C-F bond. tib.euresearchgate.net

Reactivity Considerations for the C-F Bond in α-Fluoroketones

The reactivity of the C-F bond in α-fluoroketones is a nuanced interplay of several factors, including bond strength, stereoelectronics, and conformational effects. beilstein-journals.orgnih.govnih.gov

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than other carbon-halogen bonds. wikipedia.org This inherent strength makes its cleavage challenging. alfa-chemistry.comfluoropharm.com However, the presence of the adjacent carbonyl group in α-fluoroketones activates the C-F bond towards nucleophilic substitution. beilstein-journals.orgnih.gov

Stereoelectronic Effects: The alignment of the C-F bond with the π-system of the carbonyl group is critical for reactivity. beilstein-journals.orgnih.govbrighton.ac.uk Optimal orbital overlap between the C-X (where X is a halogen) σ* anti-bonding orbital and the π* orbital of the carbonyl group is required to lower the energy of the transition state for nucleophilic attack. beilstein-journals.orgnih.gov This overlap is maximized when the C-X bond is orthogonal to the plane of the carbonyl group. beilstein-journals.orgnih.gov

Conformational Preferences: Computational and experimental studies on model α-haloacetophenones have shown that α-fluoroketones are less reactive towards nucleophilic reduction compared to their chloro- and bromo-analogs. beilstein-journals.orgnih.gov This counterintuitive result, given the high electronegativity of fluorine, is attributed to conformational preferences. beilstein-journals.orgnih.govnih.govbrighton.ac.ukbeilstein-journals.org The most stable conformation for α-fluoroketones often disfavors the reactive geometry where the C-F bond is orthogonal to the carbonyl group. beilstein-journals.orgnih.gov A higher energy barrier is required to rotate the molecule into this more reactive conformation, thus slowing the reaction rate compared to other α-haloketones where this conformational restriction is less pronounced. beilstein-journals.orgnih.gov

Table 1: Relative Reactivity of α-Haloacetophenones in Sodium Borohydride (B1222165) Reduction This table illustrates the relative reactivity of α-fluoroacetophenone compared to its chloro- and bromo-analogs in a competitive reduction reaction. The results show that the α-fluoro derivative is less reactive.

| Reactant 1 (1.0 equiv) | Reactant 2 (1.0 equiv) | Relative Ratio of Reduced Products (Reactant 1: Reactant 2) | Reference |

| α-Fluoroacetophenone | α-Chloroacetophenone | 1.00 : 1.73 | beilstein-journals.org |

| α-Fluoroacetophenone | α-Bromoacetophenone | 1.00 : 1.48 | beilstein-journals.org |

Table 2: Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds This table provides a comparison of the bond dissociation energies for various carbon-halogen bonds in a methyl halide context, highlighting the exceptional strength of the C-F bond.

| Bond | Bond Dissociation Energy (kcal/mol) | Reference |

| CH₃-F | 115 | wikipedia.org |

| CH₃-Cl | 83.7 | wikipedia.org |

| CH₃-Br | 72.1 | wikipedia.org |

| CH₃-I | 57.6 | wikipedia.org |

Reactivity and Chemical Transformations of 1 Fluorocyclohexyl Phenyl Methanone and Its Analogues

General Reactivity Profiles of α-Fluoroketones

α-Halogenated ketones are a class of highly reactive electrophiles widely utilized in organic synthesis. nih.govacs.orgnih.gov Their enhanced reactivity stems from the orbital overlap between the carbon-halogen (C-X) bond and the adjacent carbonyl group, which activates the α-carbon for SN2 displacement reactions and the carbonyl carbon for nucleophilic additions. nih.govacs.org The inductive effect of the halogen atom further increases the electrophilicity of the carbonyl carbon. nih.gov

Generally, α-haloketones are susceptible to nucleophilic attack at several sites:

The carbonyl carbon (Position 1)

The α-carbon bearing the halogen (Position 2)

The halogen atom itself (Position 3)

Acidic α-hydrogens (Positions 4 and 5) nih.gov

While it might be expected that the high electronegativity of fluorine would make α-fluoroketones the most reactive among α-haloketones, studies have shown this is not always the case. nih.gov For instance, in competitive borohydride (B1222165) reductions, α-fluoroketones have been found to be slightly less reactive than their α-chloro and α-bromo counterparts. nih.govacs.orgpressbooks.pub Nevertheless, compared to non-halogenated ketones, α-haloketones, including the fluoro-derivatives, are significantly more reactive toward nucleophiles. acs.org These compounds are also known to undergo transformations such as hydrodefluorination under certain enzymatic or chemical conditions. organic-chemistry.org The fluorination of cyclic ketones to produce these structures is often governed by a combination of steric and electronic factors, with the reaction mechanism typically involving an enol or enolate intermediate. chemicalbook.comyoutube.com

Influence of Fluorine on Conformational Preferences and Reactivity

The somewhat counterintuitive reactivity of α-fluoroketones is primarily explained by stereoelectronic and conformational effects. nih.govpressbooks.pubthermofisher.com The reactivity of an α-haloketone is maximized when the C-X bond is positioned orthogonally (at a 90° dihedral angle) to the plane of the carbonyl group. This alignment allows for optimal orbital overlap between the σ* orbital of the C-X bond and the π system of the carbonyl group, which enhances the electrophilicity of the carbonyl carbon. nih.govthermofisher.com

Table 1: Conformational Effects on Reactivity in α-Haloketones

| Halogen (X) | Inductive Effect | Conformational Preference (O=C-C-X Dihedral) | Orbital Overlap in Preferred Conformation | Observed Reactivity (vs. other halo-ketones) |

|---|---|---|---|---|

| F | Strong | Prefers planar (cis/trans) | Poor | Slightly lower |

| Cl | Moderate | Can access orthogonal conformation | Good | Higher |

| Br | Moderate | Can access orthogonal conformation | Good | Higher |

This table provides a simplified, interactive overview of the concepts discussed.

Derivatization and Further Functionalization Strategies

The structural framework of (1-Fluorocyclohexyl)(phenyl)methanone offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These strategies can be broadly categorized by the part of the molecule being transformed.

Modifications of the Phenyl Moiety

The phenyl ring provides a versatile handle for introducing a wide array of functional groups, which can modulate the electronic properties and steric profile of the entire molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or alkyl groups at the ortho, meta, or para positions, depending on the directing effects of the carbonyl group and any pre-existing substituents.

Furthermore, modern cross-coupling reactions offer powerful tools for more complex modifications. For instance, a halogenated phenyl ring on an analogue could undergo Suzuki-Miyaura coupling with boronic acids to form biaryl systems or Heck coupling to introduce alkenyl groups. These modifications can be used to build more complex molecular architectures or to fine-tune the molecule's properties for various applications. The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring can significantly alter the reactivity of the ketone's carbonyl group.

Transformations Involving the Fluorinated Cyclohexyl Ring

The fluorinated cyclohexyl ring is generally less reactive than the carbonyl group or the activated phenyl ring. Transformations of saturated carbocycles typically require harsh conditions or specific activation. However, the position α to the carbonyl group is activated. While the fluorine atom already occupies the quaternary α-position in this compound, reactions could be envisioned for analogous structures.

For the cyclohexyl ring itself, radical-based reactions could potentially introduce further functionalization. Additionally, under specific catalytic conditions, ring-rearrangement or ring-contraction reactions, while not commonly reported for this specific system, represent a possible, albeit complex, transformation pathway for strained cyclic systems. acs.org The synthesis of the parent compound often involves the direct fluorination of the corresponding cyclohexyl phenyl ketone, indicating that the α-position is the most reactive site on the ring. chemicalbook.com

Reactions at the Ketone Carbonyl Group

The carbonyl group is the most reactive functional group in this compound and is central to many derivatization strategies.

Table 2: Common Reactions at the Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

| Hydrazone Formation | Phenylhydrazine (B124118), 2,4-Dinitrophenylhydrazine | Phenylhydrazone |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Tertiary Alcohol |

This is an interactive table. Select a reaction type to see the corresponding reagents and products.

Key transformations include:

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, (1-fluorocyclohexyl)(phenyl)methanol, using hydride reagents like sodium borohydride (NaBH₄). This transformation introduces a new chiral center.

Reaction with Nitrogen Nucleophiles: The carbonyl group readily condenses with primary amines and their derivatives. For example, reaction with phenylhydrazine yields the corresponding phenylhydrazone, a common reaction for characterizing ketones.

Addition of Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols after acidic workup. This allows for the construction of more complex carbon skeletons.

Wittig Reaction: The reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene.

These reactions highlight the versatility of the ketone's carbonyl group as a key site for building molecular complexity from the this compound scaffold.

Computational and Theoretical Chemistry Studies on 1 Fluorocyclohexyl Phenyl Methanone Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For a system like (1-fluorocyclohexyl)(phenyl)methanone, DFT calculations can provide valuable insights into its reactivity, stability, and thermochemical properties. Although direct data for this specific compound is scarce, studies on related α-fluoroketones offer a clear picture of the expected energetic effects.

Research on α-fluoroketones has demonstrated that the introduction of a fluorine atom adjacent to a carbonyl group significantly influences the molecule's reactivity. nih.govnih.gov The high electronegativity of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov DFT calculations on simpler fluorinated ketones have been used to quantify this effect by calculating the energy differences between reactants, transition states, and products for various reactions.

For instance, in the context of enzyme inhibition, the stability of the hydrate (B1144303) form of fluorinated ketones, which is a key intermediate, has been computationally explored. The gas-phase free energy difference (ΔGgas) between the ketone and its hydrate is a critical parameter. DFT calculations have shown that the stability of the hydrate increases with the degree of fluorination at the α-position. nih.gov This suggests that this compound would likely form a relatively stable hydrate, a factor that would influence its reaction energetics in aqueous environments.

Table 1: Representative DFT-Calculated Free Energy Differences for Hydrate Formation in Fluorinated Ketones

| Compound | Number of α-Fluorine Atoms | ΔGgas (kcal/mol) for Hydrate Formation |

| Acetone | 0 | - |

| Fluoroacetone | 1 | Lower than Acetone |

| Trifluoroacetone | 3 | Significantly Lower than Acetone |

This table is illustrative and based on general findings in the literature for α-fluoroketones. nih.gov The values indicate a trend of increased hydrate stability with fluorination.

Mechanistic Modeling and Transition State Analysis

Mechanistic modeling and the analysis of transition states are crucial for understanding reaction pathways. For this compound, a key reaction would be the nucleophilic addition to the carbonyl group. Computational modeling can elucidate the geometry and energy of the transition state for such a reaction.

Studies on nucleophilic additions to α-halogenated ketones have provided a general mechanistic framework. beilstein-journals.org The reaction is believed to proceed through a transition state where the nucleophile approaches the carbonyl carbon. The presence of the α-fluorine atom can influence the trajectory of this approach due to stereoelectronic effects.

Transition state theory, often used in conjunction with DFT calculations, allows for the prediction of reaction rates. researchgate.net The energy barrier, or activation energy, for the reaction can be determined from the potential energy surface. For the addition of a nucleophile to this compound, the transition state would involve the formation of a partial bond between the nucleophile and the carbonyl carbon, with a concomitant change in the hybridization of the carbon from sp2 to sp3.

While a specific transition state analysis for this compound is not available, research on similar reactions, such as the addition of Grignard reagents or hydrides to α-fluoroketones, indicates that the reaction proceeds through a well-defined transition state that can be computationally modeled. quora.com

Conformational Analysis and Electronic Effects of Fluorine

The conformational preferences of the fluorocyclohexyl ring in this compound are a key determinant of its reactivity and interactions. The fluorine atom can occupy either an axial or an equatorial position, and the energy difference between these two conformers is influenced by a variety of factors.

Computational studies on 2-fluorocyclohexanone (B1314666) have shown that in the gas phase, the conformer with the axial fluorine is more stable. beilstein-journals.orgd-nb.info This preference is attributed to a combination of hyperconjugative and electrostatic interactions. However, in polar solvents, the equatorial conformer becomes more stabilized due to its larger dipole moment. beilstein-journals.orgd-nb.info This solvent-dependent conformational equilibrium is a critical aspect to consider for reactions of this compound in different media.

Table 2: Conformational Preferences of 2-Fluorocyclohexanone

| Conformer | Relative Stability (Gas Phase) | Relative Stability (Polar Solvent) | Key Stabilizing Interaction (Gas Phase) |

| Axial Fluorine | More Stable | Less Stable | Hyperconjugation/Electrostatics |

| Equatorial Fluorine | Less Stable | More Stable | Favorable Dipole-Solvent Interactions |

This table is based on findings for 2-fluorocyclohexanone and serves as a model for the expected behavior of the fluorocyclohexyl moiety in the target compound. beilstein-journals.orgd-nb.info

Advanced Computational Methods in Organic Chemistry

Beyond standard DFT calculations, a range of advanced computational methods can be applied to study systems like this compound. These methods offer higher accuracy or the ability to model more complex phenomena.

Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and properties, albeit at a higher computational cost. researchgate.net These are often used as benchmarks for DFT results.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the interaction of this compound with a large biological molecule, such as an enzyme, QM/MM methods are ideal. The reactive center (the ketone and its immediate surroundings) is treated with a high level of quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule, including conformational changes and interactions with solvent molecules over time, MD simulations are employed. These simulations can provide insights into how the flexibility of the fluorocyclohexyl ring might influence its binding to a receptor. nih.gov

These advanced methods, while computationally intensive, are becoming increasingly accessible and are essential for a detailed and accurate understanding of the chemical and physical properties of complex organic molecules. rsc.org

Concluding Remarks and Future Research Directions

Emerging Trends in α-Fluoroketone Synthesis

The synthesis of α-fluoroketones, including structures like (1-Fluorocyclohexyl)(phenyl)methanone, has evolved significantly beyond classical methods. Modern strategies prioritize efficiency, selectivity, and milder reaction conditions.

A prominent trend is the direct electrophilic fluorination of ketone precursors. This often involves the use of an enol or enolate intermediate which attacks an electrophilic fluorine source. sapub.orgscispace.com Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. sapub.orgscispace.comorganic-chemistry.orgorganic-chemistry.org The mechanism typically requires the ketone to tautomerize to its enol form, which then reacts with the fluorinating agent. sapub.orgscispace.com For a substrate like cyclohexyl phenyl ketone, achieving regioselectivity at the cyclohexyl α-carbon would be paramount. The reaction's success can be governed by a combination of steric and electronic factors, and conditions can be optimized to favor mono- over di-fluorination. sapub.orgscispace.com

Another powerful and increasingly popular approach is decarboxylative fluorination . This method can utilize tertiary β-keto carboxylic acids which, in the presence of an electrophilic fluorinating reagent, yield α-fluoroketones without the need for a catalyst or base. organic-chemistry.org A recently developed route to α-fluoroketones starts from readily available carboxylic acids, which are converted to acyl malonates, subsequently fluorinated with Selectfluor, and then undergo double-decarboxylation to furnish the target compound. researchgate.net

Transition-metal-free synthesis from vinyl azides also presents a mild and efficient pathway. This method uses an electrophilic fluorine source to react with vinyl azides, proceeding through a single-electron transfer (SET) mechanism to generate α-fluoroketones with good functional group tolerance. organic-chemistry.org Furthermore, innovative one-pot procedures, such as the "functionalized hydration" of alkynes using a gold catalyst in the presence of an organoboronic acid and Selectfluor, offer a direct route to α-substituted-α-fluoroketones from simple starting materials. lookchem.com

Biocatalysis offers a green alternative for transformations involving α-fluoroketones. For instance, transaminase enzymes have been shown to exhibit a promiscuous hydrodefluorination activity, converting α-fluoroketones into their corresponding defluorinated ketones under mild, aqueous conditions. researchgate.net This enzymatic approach highlights a novel transformation that could be explored for selective defluorination or kinetic resolution.

While a specific, documented synthesis for this compound is not prevalent in the searched literature, its synthesis could be envisioned starting from 1-hydroxycyclohexyl phenyl methanone, a known compound. google.com The conversion of the hydroxyl group to a fluorine atom could be achieved using a deoxofluorinating agent.

Unexplored Reactivity and Transformational Pathways

The reactivity of α-fluoroketones is a subject of nuanced study, moving beyond simple assumptions based on electronegativity. While the electron-withdrawing nature of the α-halogen is known to activate the carbonyl group toward nucleophilic addition and the α-position for SN2 displacement, the specific effects of fluorine introduce unique considerations. nih.gov

Conformational Influence on Reactivity: Research has demonstrated that α-fluoroketones can be slightly less reactive than their α-chloro and α-bromo analogs in certain reactions, such as borohydride (B1222165) reductions. nih.govbeilstein-journals.org This counterintuitive finding is attributed to conformational effects. The optimal orbital overlap for nucleophilic attack on the carbonyl or for SN2 displacement requires the carbon-halogen bond to be orthogonal to the carbonyl group. In α-fluoroketones, this reactive conformation is energetically less favorable, presenting a higher activation barrier compared to other α-haloketones. beilstein-journals.orgnih.gov This suggests that the reactivity of this compound could be subtly modulated by stereoelectronic factors, a pathway ripe for computational and experimental investigation.

Novel Enzymatic Transformations: The discovery of transaminases capable of hydrodefluorinating α-fluoroketones opens up a new frontier in their reactivity. researchgate.net This biocatalytic C-F bond cleavage is not yet well-developed for aliphatic compounds and represents a significant unexplored pathway. researchgate.net Investigating the substrate scope and mechanism of such enzymes with this compound could lead to novel, stereoselective defluorination or kinetic resolution methods, yielding chiral building blocks. researchgate.net

Asymmetric Reactions: The development of catalytic asymmetric reactions involving α-fluoroketones as substrates is an area with significant potential. For example, organocatalyzed asymmetric Mannich reactions of α-fluoro cyclic ketones with α-amidosulfones have been developed to produce β-fluoro amines with high stereoselectivity. nih.gov Applying such methodologies to this compound could provide access to novel, chiral fluorinated amine derivatives.

Opportunities for Novel Applications in Organic Chemistry

The value of α-fluoroketones is primarily realized in their role as versatile synthetic intermediates for accessing more complex, fluorine-containing molecules with applications in medicinal chemistry and materials science. researchgate.net

Building Blocks for Bioactive Molecules: The introduction of fluorine can significantly alter the biological properties of a molecule, including metabolic stability and binding affinity. nih.gov α-Fluoroketones are precursors to a wide array of valuable structures. For example, peptidyl fluoromethyl ketones are potent and selective inhibitors of serine and cysteine proteases, with applications in developing treatments for viral infections and cancer. nih.gov The this compound scaffold could be elaborated into novel enzyme inhibitors or probes for studying biological processes. nih.govnih.gov Its structure could serve as a starting point for creating fluorinated analogues of biologically active phenyl-ketone containing compounds. nih.gov

Access to Fluorinated Amino Acids and Alcohols: α-Fluoroketones are key intermediates for the synthesis of fluorinated amino compounds and tertiary alcohols. nih.govresearchgate.net The catalytic asymmetric Mannich reaction is one route to chiral β-fluoroamines, which are important in pharmaceutical development. nih.gov Additionally, the reaction of fluorinated ketones with singlet nucleophilic carbenes provides an efficient, catalyst-free method to access fluorinated tertiary alcohols. researchgate.net Therefore, this compound could serve as a valuable precursor for creating novel, non-proteinogenic fluorinated amino acids or chiral fluorinated alcohols, which are highly sought-after in drug design.

Precursors to α,β-Unsaturated Systems: While α-bromo ketones are more commonly used, α-fluoro ketones could potentially undergo elimination reactions to form α,β-unsaturated ketones. libretexts.org These conjugated systems are fundamental building blocks in organic synthesis, participating in a variety of cycloadditions and conjugate additions. Exploring the conditions required for the dehydrofluorination of this compound could provide a new route to conjugated systems bearing a phenyl group and a cyclohexenyl moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.